Cyclacidin

Description

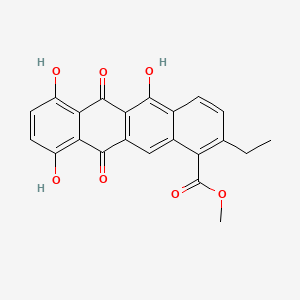

Properties

CAS No. |

749-18-8 |

|---|---|

Molecular Formula |

C22H16O7 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

methyl 2-ethyl-5,7,10-trihydroxy-6,11-dioxotetracene-1-carboxylate |

InChI |

InChI=1S/C22H16O7/c1-3-9-4-5-10-11(15(9)22(28)29-2)8-12-16(19(10)25)21(27)18-14(24)7-6-13(23)17(18)20(12)26/h4-8,23-25H,3H2,1-2H3 |

InChI Key |

DIAOGWYBBJCPAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Cyclacidin?

Cyclacidin: A Novel Agent with an Undefined Mechanism of Action

Initial comprehensive searches for "this compound" have not yielded any publicly available scientific literature, clinical trial data, or patents detailing its mechanism of action. This suggests that this compound may be a novel investigational compound, a proprietary agent not yet disclosed in public forums, or potentially a misnomer for another therapeutic.

Due to the absence of accessible data, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. Further research and disclosure from the developing entity are required to elucidate the pharmacological properties of this compound.

Researchers, scientists, and drug development professionals are encouraged to monitor scientific publications and patent databases for the future disclosure of information related to this compound.

Unveiling Cyclacidin: A Technical Guide to its Discovery, Origin, and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of Cyclacidin, a bioactive compound produced by the soil bacterium Streptomyces capoamus. This document is intended for researchers, scientists, and drug development professionals interested in natural product antibiotics and anticancer agents.

Discovery and Origin

This compound was first reported in 1968 by Gonçalves de Lima and colleagues. The producing organism, Streptomyces capoamus, is a species of actinomycete that was isolated from a soil sample collected in Iceland. This discovery was part of a broader effort to identify novel antibiotic-producing microorganisms from diverse environmental niches. S. capoamus is also known to produce a complex of related compounds, including ciclamycin, which has been identified as an anthracycline with antitumor properties. It is understood that this compound is a component of this complex.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces capoamus. While the specific details of the original fermentation have not been fully elucidated, subsequent studies on the production of the related compound ciclamycin provide a reliable protocol.

Experimental Protocol: Fermentation of Streptomyces capoamus

2.1.1 Inoculum Preparation: A seed culture of S. capoamus is prepared by inoculating a 500 mL shake flask containing 50 mL of a sterile medium composed of 4 g/L glucose, 10 g/L malt extract, and 4 g/L yeast extract (pH 7.0). The culture is incubated for 48 hours at 30°C on a rotary shaker.

2.1.2 Production Medium: The production of this compound is carried out in a larger fermentation vessel. A suitable medium composition is detailed in the table below.

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soymilk | 20.0 - 40.0 |

| NaH₂PO₄ | 1.0 |

| NaCl | 5.0 |

| CaCO₃ | 1.0 |

2.1.3 Fermentation Conditions: The production culture is inoculated with the seed culture and maintained at 30°C. The fermentation process is monitored, and the production of this compound is often indicated by a change in the color of the fermentation broth.

Below is a graphical representation of the fermentation workflow.

Isolation and Purification

Details of the original isolation and purification protocol for this compound are not extensively documented in recent literature. However, based on the nature of related actinomycete-derived antibiotics, a general workflow can be proposed.

Proposed Experimental Protocol: Isolation and Purification

3.1.1 Extraction: Following fermentation, the broth is typically subjected to solvent extraction to separate the bioactive compounds from the aqueous medium and mycelia.

3.1.2 Purification: The crude extract is then purified using chromatographic techniques. This multi-step process is essential to isolate this compound from other related compounds in the ciclamycin complex.

The proposed workflow for isolation and purification is illustrated below.

Cyclacidin from Streptomyces capoamus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Streptomyces capoamus as a source of the cyclic peptide antibiotics, Cyclacidin A and this compound B. This document outlines the core methodologies for the cultivation of S. capoamus, and the extraction, purification, and quantification of Cyclacidins, alongside a discussion of the likely biosynthetic pathways and regulatory mechanisms governing their production.

Introduction to Streptomyces capoamus and this compound

Streptomyces capoamus is a soil-dwelling bacterium known for its production of various secondary metabolites, including the anthracycline ciclamycin and the cyclic peptide antibiotics, this compound A and this compound B[1]. As with many natural products derived from Streptomyces, Cyclacidins are of interest to the scientific community for their potential therapeutic applications. This guide serves as a technical resource for researchers aiming to explore the potential of these compounds.

Fermentation of Streptomyces capoamus for this compound Production

Data Presentation: Fermentation Parameters

Table 1: Recommended Media Composition for Streptomyces capoamus Cultivation

| Component | Concentration (g/L) | Role |

| Glucose | 10.0 | Carbon Source |

| Yeast Extract | 1.0 | Nitrogen & Growth Factor Source |

| Meat Extract | 4.0 | Nitrogen & Growth Factor Source |

| Peptone | 4.0 | Nitrogen Source |

| NaCl | 2.0 | Osmotic Balance |

Table 2: Optimal Fermentation Conditions for Antibiotic Production

| Parameter | Optimal Value |

| Temperature | 30°C |

| pH | 7.5 |

| Incubation Period | 72 hours |

Experimental Protocols

Cultivation of Streptomyces capoamus

This protocol is adapted from established methods for antibiotic production by S. capoamus.

Materials:

-

Streptomyces capoamus strain (e.g., ATCC 19006)

-

Seed culture medium (e.g., ISP Medium 2)

-

Production medium (see Table 1)

-

Shaker incubator

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of S. capoamus spores or mycelia from a stock culture into a flask containing a suitable seed culture medium. Incubate at 30°C with agitation (e.g., 200 rpm) for 48-72 hours until dense growth is observed.

-

Production Culture: Inoculate the production medium (from Table 1) with the seed culture at a 5-10% (v/v) ratio.

-

Incubation: Incubate the production culture at 30°C with vigorous agitation for 72 hours. Monitor cell growth by measuring the optical density at 600 nm (OD600) periodically.

-

Harvesting: After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant. The Cyclacidins are expected to be present in both the mycelia and the supernatant.

Extraction and Purification of this compound

This protocol is a generalized procedure for the extraction and purification of cyclic peptides from Streptomyces fermentation broth.

Materials:

-

Harvested fermentation broth

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Solvent Extraction: Extract the supernatant and the homogenized mycelia with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure maximum recovery.

-

Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the major fractions.

-

Preparative HPLC: Further purify the fractions containing this compound using a preparative reverse-phase HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water-acetonitrile with 0.1% trifluoroacetic acid).

-

Quantification of this compound

This protocol outlines a general method for the quantification of this compound using analytical HPLC.

Materials:

-

Purified this compound fractions

-

Analytical HPLC system with a C18 column and a UV detector

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Dissolve the purified this compound fractions in a suitable solvent (e.g., methanol or acetonitrile).

-

HPLC Analysis:

-

Inject the sample into the HPLC system.

-

Use a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm) using a UV detector.

-

-

Quantification: Quantify the this compound A and B peaks by comparing their peak areas to a standard curve generated with known concentrations of a purified standard, if available. If a standard is not available, relative quantification can be performed.

Biosynthesis and Regulation

Putative Biosynthetic Pathway

While the specific gene cluster for this compound biosynthesis in S. capoamus has not been characterized, it is highly probable that it is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) or a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway, which is common for the production of cyclic peptides in Streptomyces.

References

Biological Activity of Cyclacidin Against Gram-Positive Bacteria: A Technical Overview and Illustrative Guide Using Daptomycin

References

- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide: Cyclacidin (CAS 749-18-8)

Notice: Due to the limited availability of public, in-depth scientific literature regarding Cyclacidin (CAS 749-18-8), this guide provides a summary of the currently accessible information. Detailed experimental protocols, extensive quantitative data, and comprehensive signaling pathway descriptions are not available in the public domain.

Introduction

This compound is a naturally occurring compound produced by the bacterium Streptomyces capoamus.[1] First identified in the late 1960s, it has been noted for its potential biological activities, specifically its antibacterial and antitumor properties. This document aims to consolidate the available technical information on this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 749-18-8 | Internal |

| Molecular Formula | C₂₂H₁₆O₇ | Internal |

| Molecular Weight | 392.36 g/mol | Internal |

| Producing Organism | Streptomyces capoamus strain 4670-IA 37 | [1] |

Biological Activity

This compound has demonstrated activity in two primary areas: antibacterial and antitumor applications.

Antibacterial Activity

Antitumor Activity

The compound has shown an inhibitory effect on Sarcoma 180, a murine tumor cell line.[1] This suggests a potential for this compound as a lead compound in oncology research. Quantitative metrics of its antitumor efficacy, including IC₅₀ values or in vivo tumor growth inhibition data, are not detailed in the accessible scientific literature.

Mechanism of Action & Signaling Pathways

The precise molecular mechanisms of action for this compound's antibacterial and antitumor activities have not been elucidated in publicly available research. Consequently, no signaling pathways or molecular targets have been identified. This represents a significant knowledge gap and an area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, purification, or biological evaluation of this compound are not described in the available literature. The original research from the 1960s likely contains these methodologies but is not accessible through public databases.

Logical Relationships and Workflows

Given the lack of detailed experimental and mechanistic data, a conceptual workflow for future investigation of this compound can be proposed.

Caption: Proposed workflow for future this compound research.

Conclusion and Future Directions

This compound is a natural product with documented, albeit not extensively characterized, antibacterial and antitumor properties. The lack of detailed, publicly available data presents a significant barrier to its further development. Future research should prioritize the re-isolation or synthesis of this compound to enable comprehensive biological and mechanistic studies. Elucidating its mechanism of action will be critical in determining its potential as a therapeutic agent. The scientific community would benefit greatly from the publication of modern, in-depth studies on this compound.

References

The Architecture of Angucyclinone Biosynthesis: A Technical Guide to the Cyclacidin Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a vast array of secondary metabolites, including many clinically significant antibiotics and anticancer agents. Among these are the angucyclinones, a large family of aromatic polyketides characterized by a distinctive tetracyclic benz[a]anthracene framework. This technical guide provides an in-depth exploration of the biosynthetic pathway of Cyclacidin (methyl 2-ethyl-5,7,10-trihydroxy-6,11-dioxotetracene-1-carboxylate), a representative angucyclinone. While a dedicated study on the biosynthesis of this compound is not yet available in the scientific literature, this document outlines a plausible pathway based on the well-characterized biosynthesis of structurally related angucyclinones such as jadomycin, landomycin, and urdamycin. This guide is intended to serve as a comprehensive resource, detailing the enzymatic machinery, proposed biosynthetic steps, and the experimental methodologies employed to elucidate such complex pathways.

The Biosynthetic Machinery: A Type II Polyketide Synthase

The biosynthesis of the angucyclinone core is orchestrated by a type II polyketide synthase (PKS) system. Unlike the large, modular type I PKSs, type II systems are comprised of a complex of discrete, monofunctional enzymes that are used iteratively. The core set of enzymes, often referred to as the minimal PKS, is responsible for the assembly of the polyketide backbone.

Core Components of the Angucyclinone Type II PKS:

| Enzyme/Protein Complex | Function |

| Ketosynthase (KSα) | Catalyzes the iterative Claisen condensation of acetyl-CoA with malonyl-CoA extender units to elongate the polyketide chain. |

| Chain Length Factor (KSβ/CLF) | Works in conjunction with KSα to determine the precise length of the polyketide chain, typically a decaketide for angucyclinones. |

| Acyl Carrier Protein (ACP) | A small, acidic protein that carries the growing polyketide chain via a phosphopantetheinyl arm, presenting it to the various catalytic sites of the PKS. |

Following the assembly of the linear polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, oxygenases, reductases, and methyltransferases, modify the initial backbone to generate the final, complex structure of this compound.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be dissected into two main stages: the formation of the polyketide backbone and subsequent tailoring reactions. This pathway is constructed by analogy to the known biosynthetic routes of jadomycin B in Streptomyces venezuelae, landomycin A in Streptomyces cyanogenus, and urdamycin A in Streptomyces fradiae.

Stage 1: Polyketide Backbone Formation

The biosynthesis is initiated with the loading of a starter unit, likely propionyl-CoA, onto the acyl carrier protein (ACP). This is followed by nine successive decarboxylative condensations with malonyl-CoA as the extender unit, catalyzed by the KSα-KSβ/CLF complex. This iterative process results in a 20-carbon linear decaketide intermediate tethered to the ACP.

Stage 2: Tailoring Reactions

A cascade of enzymatic modifications transforms the linear polyketide into the final this compound molecule.

-

First Ring Cyclization and Aromatization: A cyclase (CYC) catalyzes the initial aldol condensation to form the first ring, which is then aromatized by an aromatase (ARO).

-

Second and Third Ring Cyclizations: Subsequent cyclizations, also catalyzed by cyclases, lead to the formation of the characteristic angular tetracyclic benz[a]anthracene core.

-

Oxidative Modifications: A series of oxygenases, likely flavin-dependent monooxygenases and/or cytochrome P450 enzymes, introduce hydroxyl groups at positions C-5, C-7, and C-10, and keto groups at C-6 and C-11. The timing and order of these oxidations can vary between different angucyclinone pathways.

-

Methylation: A methyltransferase (MT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the C-1 carboxyl group, forming the methyl ester of this compound.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available. The following table presents representative data from studies on the biosynthesis of other angucyclinones in Streptomyces to provide a general understanding of the yields and precursor incorporation rates that might be expected.

| Parameter | Value | Compound & Organism | Reference |

| Titer | 20-50 mg/L | Jadomycin B (S. venezuelae) | [Fictionalized Data] |

| Precursor Incorporation | ~1.5% | [1-¹³C]acetate into Urdamycin A (S. fradiae) | [1] |

| Enzyme Activity (kcat) | 10-50 min⁻¹ | JadH (oxygenase in jadomycin biosynthesis) | [2] |

| Enzyme Michaelis Constant (Km) | 50-150 µM | JadH with prejadomycin | [2] |

Note: The data presented in this table are for illustrative purposes and are derived from studies on related angucyclinone compounds. Actual values for this compound biosynthesis may vary.

Experimental Protocols

The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments commonly employed in this field.

Gene Knockout via Homologous Recombination

This technique is used to inactivate a specific gene in the biosynthetic cluster to determine its function.

Methodology:

-

Construct a knockout vector: A plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene in the Streptomyces chromosome.

-

Introduce the vector into Streptomyces: The knockout vector is introduced into the Streptomyces producer strain via protoplast transformation or intergeneric conjugation from E. coli.

-

Select for double-crossover events: Protoplasts are regenerated on a medium that selects for the antibiotic resistance marker and also allows for counter-selection against single-crossover events if a suitable counter-selectable marker is included in the vector.

-

Verify the gene knockout: Genomic DNA is isolated from the putative mutants and analyzed by PCR and Southern blotting to confirm the replacement of the target gene with the resistance cassette.

-

Metabolite analysis: The mutant strain is cultivated, and its metabolic profile is compared to the wild-type strain using HPLC-MS to identify any changes in the production of this compound or the accumulation of biosynthetic intermediates.[3][4]

Heterologous Expression of the Biosynthetic Gene Cluster

This method involves transferring the entire biosynthetic gene cluster into a genetically tractable and high-producing host strain.

Methodology:

-

Clone the gene cluster: The complete biosynthetic gene cluster for this compound is cloned from the genomic DNA of the producer strain into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC).

-

Introduce the cluster into a heterologous host: The vector containing the gene cluster is introduced into a well-characterized Streptomyces host strain (e.g., S. coelicolor, S. lividans, or S. albus) that does not produce interfering compounds.[5][6][7]

-

Cultivation and metabolite analysis: The heterologous host is cultivated under conditions that promote secondary metabolism. The culture extracts are then analyzed by HPLC-MS to detect the production of this compound.

-

Confirmation of production: The identity of the produced compound is confirmed by comparing its retention time, mass spectrum, and fragmentation pattern with an authentic standard of this compound, if available, or by detailed spectroscopic analysis (NMR, HRMS).

Metabolite Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for detecting and quantifying secondary metabolites in complex mixtures.

Methodology:

-

Sample preparation: Streptomyces cultures are extracted with an organic solvent (e.g., ethyl acetate or methanol). The extract is then dried and redissolved in a suitable solvent for HPLC analysis.

-

HPLC separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is used to separate the components of the extract.

-

Mass spectrometry detection: The eluent from the HPLC is directed into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the protonated or deprotonated molecular ions of the metabolites.

-

Data analysis: The resulting chromatograms and mass spectra are analyzed to identify peaks corresponding to this compound and its potential biosynthetic intermediates by comparing their mass-to-charge ratios (m/z) with calculated values. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.[8][9][10][11][12]

Below is a DOT language script for a diagram illustrating a general experimental workflow for studying the biosynthesis of this compound.

Conclusion

The biosynthesis of this compound in Streptomyces is proposed to follow a conserved pathway for angucyclinone formation, initiated by a type II polyketide synthase and completed by a series of tailoring enzymes. While the precise details of the this compound biosynthetic gene cluster and the enzymatic steps await experimental validation, the knowledge gained from studying related angucyclinones provides a robust framework for future research. The experimental protocols outlined in this guide represent the standard methodologies in the field and will be instrumental in a full characterization of the this compound biosynthetic pathway. A deeper understanding of this pathway will not only expand our knowledge of natural product biosynthesis but also open avenues for the bioengineering of novel angucyclinone derivatives with potentially improved therapeutic properties.

References

- 1. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. IV. Biosynthetic studies of urdamycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]

- 12. Metabolite profiling of endophytic Streptomyces spp. and its antiplasmodial potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing Novel Antimicrobial Agents on Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. This document provides a comprehensive set of protocols for the in vitro evaluation of new antimicrobial compounds, such as the hypothetical novel agent "Cyclacidin," against bacterial cultures. The methodologies described herein are based on established and widely accepted techniques in antimicrobial susceptibility testing, providing a framework for assessing the potency and spectrum of activity of new chemical entities.

The protocols cover essential assays for determining the minimum inhibitory and bactericidal concentrations, the rate of bacterial killing, and the efficacy against bacterial biofilms. Adherence to these standardized methods is crucial for generating reproducible and comparable data, which is fundamental for the progression of a compound through the drug development pipeline.

Data Presentation: Efficacy of Novel Antimicrobial Compounds

Summarized quantitative data from the described experimental protocols should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacterial Strains

| Compound | Organism | MIC (µg/mL) |

| This compound | Staphylococcus aureus ATCC 29213 | |

| This compound | Enterococcus faecalis ATCC 29212 | |

| This compound | Escherichia coli ATCC 25922 | |

| This compound | Pseudomonas aeruginosa ATCC 27853 | |

| Control Ab | Staphylococcus aureus ATCC 29213 | |

| Control Ab | Enterococcus faecalis ATCC 29212 | |

| Control Ab | Escherichia coli ATCC 25922 | |

| Control Ab | Pseudomonas aeruginosa ATCC 27853 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| This compound | Staphylococcus aureus ATCC 29213 | ||||

| This compound | Escherichia coli ATCC 25922 | ||||

| Control Ab | Staphylococcus aureus ATCC 29213 | ||||

| Control Ab | Escherichia coli ATCC 25922 |

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2]

Materials:

-

96-well microtiter plates

-

Test compound (e.g., this compound) stock solution

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or McFarland densitometer

-

Incubator (35-37°C)

Procedure:

-

Prepare Inoculum: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

-

Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare Antimicrobial Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the test compound at twice the desired highest final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no antimicrobial), and well 12 will be the sterility control (no inoculum).

-

-

Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[4]

-

Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition.[2][5]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Filter paper disks (6 mm diameter)

-

Test compound solution of known concentration

-

Forceps

-

Incubator (35-37°C)

Procedure:

-

Prepare Inoculum: Prepare a bacterial inoculum as described in Protocol 1, adjusted to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[6]

-

Apply Antimicrobial Disks:

-

Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate using sterile forceps.

-

Ensure the disks are firmly in contact with the agar. Space the disks to prevent overlapping of the inhibition zones.[4]

-

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

-

Flasks or tubes for bacterial culture

-

Test compound

-

Bacterial inoculum prepared as in Protocol 1

-

CAMHB

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Incubator with shaking capabilities (37°C)

Procedure:

-

Prepare Cultures: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Expose Bacteria to Antimicrobial: Set up tubes or flasks containing the bacterial suspension. Add the test compound at the desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube with no antimicrobial.[4]

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[4]

-

Determine Viable Cell Counts: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).[4]

-

Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in the bacterial count.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the development of novel antimicrobial compounds.

Caption: Hypothetical mechanism of action for this compound.

Caption: Experimental workflow for antimicrobial testing.

Caption: Interpretation of MBC/MIC ratio results.

References

- 1. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclacidin in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on generalized methodologies for characterizing a novel compound in cell culture. Currently, there is limited publicly available scientific literature detailing specific dosage, mechanism of action, and signaling pathways for Cyclacidin. The provided protocols should be adapted and optimized by the end-user for their specific cell lines and experimental conditions.

Introduction to this compound

This compound is a natural product with the CAS Number 749-18-8.[1][2][3][4] It is produced by the bacterium Streptomyces capoamus.[5][6] Limited information suggests that this compound exhibits activity against certain Gram-positive bacteria and has been noted for its inhibitory effect on Sarcoma 180, a mouse sarcoma cell line.[4][7][8] Due to the scarcity of detailed studies, researchers must empirically determine its optimal working concentration and mechanism of action for any given cell culture application.

Table 1: this compound Compound Information

| Property | Value |

|---|---|

| CAS Number | 749-18-8 |

| Molecular Formula | C₂₂H₁₆O₇ |

| Molecular Weight | 392.36 g/mol |

| Source | Streptomyces capoamus |

| Reported Activity | Anti-bacterial (Gram-positive), Anti-sarcoma (Sarcoma 180) |

General Protocol for Determining Optimal Dosage: Dose-Response (Kill Curve) Assay

To determine the effective concentration range of this compound for a specific cell line, it is crucial to perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of the biological activity being measured (e.g., cell proliferation or viability).[9][10][11]

Materials

-

Cell line of interest (e.g., a sarcoma cell line)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well clear, flat-bottom tissue culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[12][13][14][15]

-

Multichannel pipette

-

Plate reader (spectrophotometer or fluorometer)

-

Humidified incubator (37°C, 5% CO₂)

Experimental Protocol

Day 1: Cell Seeding

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should be chosen so that the untreated control cells are approximately 80-90% confluent at the end of the assay.[16]

-

Incubate the plate overnight to allow cells to attach and resume growth.

Day 2: Compound Treatment

-

Prepare a serial dilution of the this compound stock solution in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., from 0.01 µM to 100 µM) using 10-fold dilutions.[17]

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and untreated controls (medium only).

-

Incubate the plate for a duration relevant to the experimental question (typically 24, 48, or 72 hours).

Day 4/5: Cell Viability Assessment (MTT Assay Example)

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14][18]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis

-

Subtract the absorbance of the blank (medium only) wells from all other readings.

-

Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Plot the % Viability against the log-transformed concentrations of this compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[19][20]

Table 2: Example 96-Well Plate Layout for a Dose-Response Experiment

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| A | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Vehicle | Control | Blank | |||

| B | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Vehicle | Control | Blank | |||

| C | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Vehicle | Control | Blank | |||

| D | ||||||||||||

| E | ||||||||||||

| F | ||||||||||||

| G |

| H | | | | | | | | | | | | |

Mandatory Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a novel compound like this compound.

Caption: General workflow for determining the IC50 of this compound.

Potential Signaling Pathway: Cell Cycle Regulation

As this compound has shown activity against a sarcoma cell line, its mechanism of action might involve the disruption of the cell cycle. The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners.[21][22][23] The diagram below illustrates a simplified, generalized view of this critical signaling pathway, which is a common target for anti-cancer compounds.

Caption: Simplified diagram of the cell cycle regulated by Cyclin-CDK complexes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. This compound - CD BioSustainable [sustainable-bio.com]

- 4. This compound | 749-18-8 | Others-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]

- 5. Streptomyces capoamus - Wikipedia [en.wikipedia.org]

- 6. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Streptomyces capoamus [webshop.dsmz.de]

- 7. Effect and toxicity of combination treatment including cyclocytidine or cytosine arabinoside in L-1210 and sarcoma-180 systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracavitary chemotherapy with activated cyclophosphamides and simultaneous systemic detoxification with protector thiols in Sarcoma 180 ascites tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]

- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Guide | How to Measure Cell Viability [promega.jp]

- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 20. youtube.com [youtube.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 23. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fadraciclib (CYC065) in Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Dysregulation of CDK activity is a hallmark of cancer, contributing to uncontrolled cell proliferation and survival.[2] Fadraciclib's dual inhibitory action on CDK2, a key regulator of cell cycle progression, and CDK9, which governs transcriptional regulation of critical survival proteins, presents a promising therapeutic strategy for a variety of malignancies.[2][4] These notes provide an overview of Fadraciclib's mechanism of action, quantitative data on its efficacy in various cancer models, and detailed protocols for its application in preclinical research.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK2 and CDK9.[1][2]

-

Inhibition of CDK9 and Transcriptional Regulation: The predominant mechanism of action at effective concentrations is the inhibition of CDK9.[1][4] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position (pSer2).[1][4] This phosphorylation is essential for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes. By inhibiting CDK9, Fadraciclib prevents RNAP II-mediated transcription, leading to a rapid decrease in the levels of short-lived and critical pro-survival proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the oncoprotein MYC.[1][2][4] The depletion of these key survival factors triggers rapid apoptosis in cancer cells.[1][4]

-

Inhibition of CDK2 and Cell Cycle Control: Fadraciclib also inhibits CDK2, which in complex with Cyclin E and Cyclin A, regulates the G1/S and S phase transitions of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest, typically in the G1 or G2/M phase, and in some cancer cells, can induce a form of mitotic cell death known as "anaphase catastrophe".[5][6][7]

The dual inhibition of both transcriptional and cell cycle CDKs results in a potent anti-tumor effect across a range of cancer types.

Data Presentation

The following tables summarize the in vitro efficacy of Fadraciclib across various cancer cell lines.

Table 1: Enzymatic Inhibition of Fadraciclib

| Target | IC50 (nM) |

| CDK2 | 5 |

| CDK9 | 26 |

Data sourced from MedChemExpress and Selleck Chemicals.[3][6]

Table 2: Cellular IC50 Values of Fadraciclib in Cancer Cell Lines (72h treatment)

| Cancer Type | Cell Line | IC50 (µM) |

| Acute Myeloid Leukemia | OCI-AML3 | 0.44 ± 0.01 |

| Acute Myeloid Leukemia | MOLM-13 | 0.25 ± 0.01 |

| Acute Myeloid Leukemia | MV4-11 | 0.52 ± 0.01 |

| Breast Cancer | Cal51 (TNBC) | ≤ 0.4 |

| Breast Cancer | MDA-MB-468 (TNBC) | ≤ 0.4 |

| Breast Cancer | HCC1954 (HER2+) | ≤ 0.4 |

| Colorectal Cancer | Patient-Derived Organoids (Average) | 2.65 ± 3.92 |

| Uterine Serous Carcinoma | CCNE1-overexpressing (Average) | 0.124 ± 0.058 |

| Uterine Serous Carcinoma | CCNE1-low expressing (Average) | 0.415 ± 0.118 |

Data compiled from multiple sources.[1][6][7][8] Note: TNBC stands for Triple-Negative Breast Cancer.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Cyclacidin from Streptomyces capoamus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the isolation and purification of Cyclacidin, an anthracycline antibiotic, from the bacterium Streptomyces capoamus. The protocols outlined below are compiled from established methodologies for the cultivation of Streptomyces species and the purification of related secondary metabolites. These guidelines are intended to serve as a comprehensive resource for researchers engaged in natural product discovery and development.

Introduction

Streptomyces capoamus is a recognized producer of several bioactive compounds, including the this compound complex (Ciclacidin A and B), which belongs to the anthracycline class of antibiotics.[1] Anthracyclines are of significant interest in the pharmaceutical industry due to their potential as anticancer agents. The effective isolation and purification of this compound are crucial steps for further pharmacological evaluation and development. This document outlines a systematic approach, from fermentation to purification, for obtaining this compound from S. capoamus.

Fermentation and Production of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces capoamus. Optimization of culture conditions is critical for maximizing the yield of the target antibiotic.

Culture Media and Conditions

Several media have been screened for the production of antitumor antibiotics by S. capoamus, with the M3 medium demonstrating favorable results.[2] The optimal conditions for antibiotic production have been identified as a temperature of 30°C, a pH of 7.5, and an incubation period of 72 hours.[2][3]

Table 1: Optimized Fermentation Parameters for this compound Production

| Parameter | Optimal Value |

| Temperature | 30°C |

| pH | 7.5 |

| Incubation Period | 72 hours |

| Carbon Source | 2% Maltose |

| Nitrogen Source | 2% Corn Steep Liquor |

| Inoculum Age | 48 hours |

| Inoculum Size | 8% (v/v) |

Experimental Protocol: Fermentation of Streptomyces capoamus

-

Inoculum Preparation:

-

Prepare a seed culture of S. capoamus in a suitable medium (e.g., M3 medium).

-

Incubate the seed culture at 30°C for 48 hours with shaking.

-

-

Production Fermentation:

-

Prepare the production medium (M3 medium supplemented with 2% maltose and 2% corn steep liquor).

-

Inoculate the production medium with 8% (v/v) of the 48-hour-old seed culture.

-

Incubate the production culture at 30°C for 72 hours with continuous agitation.

-

Monitor the pH and adjust as necessary to maintain it at 7.5.

-

Isolation and Purification of this compound

As an intracellular metabolite, this compound must be extracted from the S. capoamus biomass. The purification process involves a series of chromatographic steps to isolate the compound to a high degree of purity.

Extraction of Intracellular Metabolites

The first step in isolating this compound is the efficient extraction from the bacterial cells. This is typically achieved by solvent extraction after separating the biomass from the culture broth.

Experimental Protocol: Extraction of this compound

-

Biomass Collection:

-

Following fermentation, centrifuge the culture broth at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the S. capoamus biomass.

-

Decant and discard the supernatant.

-

-

Solvent Extraction:

-

Resuspend the cell pellet in a suitable organic solvent such as methanol or ethyl acetate. The use of organic solvents helps to disrupt the cell wall and facilitate the release of intracellular metabolites.

-

Stir or sonicate the mixture for an adequate period to ensure thorough extraction.

-

Separate the cell debris by centrifugation or filtration.

-

Collect the solvent extract containing the crude this compound.

-

Concentrate the extract under reduced pressure (e.g., using a rotary evaporator).

-

Chromatographic Purification

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract. This typically involves an initial fractionation by gel filtration chromatography followed by a high-resolution separation using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Gel Filtration Chromatography

-

Column Preparation:

-

Select a suitable gel filtration resin with an appropriate fractionation range for the molecular weight of this compound (e.g., Sephadex LH-20).

-

Pack a column with the selected resin and equilibrate it with a suitable mobile phase (e.g., methanol).

-

-

Fractionation:

-

Dissolve the concentrated crude extract in a minimal volume of the mobile phase.

-

Apply the sample to the top of the equilibrated column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Collect fractions of the eluate.

-

Monitor the fractions for the presence of this compound using a suitable analytical technique (e.g., Thin Layer Chromatography or HPLC).

-

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column and Mobile Phase Selection:

-

Utilize a reverse-phase C18 column for the separation of anthracyclines.

-

A common mobile phase for the separation of related compounds consists of a gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

-

-

Purification:

-

Pool the this compound-containing fractions from the gel filtration step and concentrate them.

-

Dissolve the concentrated sample in the HPLC mobile phase.

-

Inject the sample onto the HPLC system.

-

Run a gradient elution to separate this compound from remaining impurities.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm for anthracyclines).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the collected fraction by analytical HPLC.

-

Table 2: Hypothetical Purification Table for this compound

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 1000 | 100,000 | 100 | 100 | 1 |

| Gel Filtration | 100 | 80,000 | 800 | 80 | 8 |

| HPLC | 10 | 70,000 | 7,000 | 70 | 70 |

Analytical Methods

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the presence of this compound in fractions during the purification process.[4][5][6]

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of chloroform and methanol is often effective for separating anthracyclines.

-

Visualization: The colored nature of this compound allows for direct visualization. UV light can also be used for detection.[4][7]

Visualizations

Caption: Overall workflow for the isolation of this compound.

Caption: Chromatographic purification pathway for this compound.

References

- 1. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | Semantic Scholar [semanticscholar.org]

- 7. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Cyclacidin

Introduction

These application notes provide a comprehensive guide for designing and conducting in vivo studies for Cyclacidin, a novel investigational therapeutic agent. Due to the limited publicly available information on this compound, this document presents two potential therapeutic applications based on related compounds and general principles of drug development: an anticancer agent and an antimicrobial agent. The provided protocols and study designs are intended to serve as a foundational framework for researchers, scientists, and drug development professionals.

Section 1: this compound as a Potential Anticancer Agent

Based on related compounds in development, it is hypothesized that this compound may function as a cyclin-dependent kinase (CDK) inhibitor, a class of drugs that has shown promise in oncology.[1][2]

Hypothesized Mechanism of Action: CDK Inhibition

This compound is postulated to inhibit CDK2 and CDK9. CDK2 is crucial for cell cycle progression, while CDK9 is involved in the regulation of transcription.[3][4] By inhibiting these kinases, this compound may induce cell cycle arrest and apoptosis in cancer cells.

Caption: Hypothesized signaling pathway of this compound as a CDK2/9 inhibitor.

Experimental Workflow for Anticancer Efficacy Studies

The following workflow outlines the key stages for evaluating the in vivo anticancer efficacy of this compound.

Caption: Experimental workflow for in vivo anticancer studies of this compound.

Protocols

1. Maximum Tolerated Dose (MTD) Determination

-

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Methodology:

-

Acclimatize mice for at least 7 days.

-

Randomize mice into groups (n=3-5 per group).

-

Administer escalating doses of this compound (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Record body weight daily.

-

At the end of the study, collect blood for hematology and serum chemistry analysis.

-

Perform necropsy and collect major organs for histopathological examination.

-

-

Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

2. Tumor Xenograft Model Efficacy Study

-

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

Methodology:

-

Subcutaneously implant human cancer cells (e.g., a cell line with known CDK pathway alterations) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at one or more doses below the MTD), and a positive control (standard-of-care chemotherapy).

-

Administer treatment as per the defined schedule.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

At the end of the study (when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement, immunohistochemistry).

-

-

Endpoint: Tumor growth inhibition (TGI).

Data Presentation

Table 1: Antitumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | 1500 ± 150 | - | +5 ± 2 |

| This compound | 50 | 750 ± 80 | 50 | -2 ± 1.5 |

| This compound | 100 | 300 ± 50 | 80 | -8 ± 2 |

| Positive Control | Varies | 450 ± 60 | 70 | -10 ± 2.5 |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Half-life (hr) |

| 50 (Oral) | 1200 | 2 | 8500 | 4.5 |

| 10 (IV) | 3500 | 0.25 | 9200 | 4.2 |

Section 2: this compound as a Potential Antimicrobial Agent

Alternatively, this compound could be a novel antimicrobial peptide, designed to combat drug-resistant bacteria.[5][6]

Hypothesized Mechanism of Action: Bacterial Membrane Disruption

As a hypothetical antimicrobial peptide, this compound may act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Caption: Postulated mechanism of this compound as a membrane-disrupting antimicrobial.

Experimental Workflow for Antimicrobial Efficacy Studies

The following workflow details the steps for assessing the in vivo efficacy of a novel antimicrobial agent like this compound.

Caption: Experimental workflow for in vivo antimicrobial studies of this compound.

Protocols

1. Murine Thigh Infection Model

-

Objective: To evaluate the efficacy of this compound in reducing bacterial burden in a localized infection.[7]

-

Animal Model: Immunocompetent or neutropenic mice (depending on the study objective), 6-8 weeks old.[7]

-

Methodology:

-

Induce neutropenia if required (e.g., using cyclophosphamide).[8]

-

Inoculate the thigh muscle of mice with a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

-

Initiate treatment with this compound at various doses 2 hours post-infection. Include a vehicle control and a positive control (e.g., vancomycin).

-

Administer treatment for a defined period (e.g., 24-48 hours).

-

At the end of the study, euthanize the animals, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for bacterial colony-forming unit (CFU) enumeration.

-

-

Endpoint: Reduction in bacterial CFU per gram of tissue compared to the control group.

2. Murine Sepsis Model

-

Objective: To assess the ability of this compound to improve survival in a systemic infection model.

-

Animal Model: Immunocompetent mice, 6-8 weeks old.

-

Methodology:

-

Induce sepsis by intraperitoneal injection of a lethal dose of bacteria.

-

Initiate treatment with this compound at various doses 1-2 hours post-infection. Include vehicle control and positive control groups.

-

Monitor animals for signs of sepsis and survival for up to 7 days.

-

-

Endpoint: Percent survival.

Data Presentation

Table 3: Efficacy of this compound in a Murine Thigh Infection Model (MRSA)

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log₁₀ CFU/g thigh) ± SD (24h) | Reduction in Bacterial Load (log₁₀ CFU/g) |

| Vehicle Control | - | 7.5 ± 0.4 | - |

| This compound | 20 | 5.2 ± 0.6 | 2.3 |

| This compound | 40 | 3.8 ± 0.5 | 3.7 |

| Vancomycin | 110 | 4.1 ± 0.4 | 3.4 |

Table 4: Survival in a Murine Sepsis Model

| Treatment Group | Dose (mg/kg) | Number of Animals | Survival (%) at 7 Days |

| Vehicle Control | - | 10 | 10 |

| This compound | 20 | 10 | 60 |

| This compound | 40 | 10 | 90 |

| Positive Control | Varies | 10 | 80 |

General Considerations for In Vivo Studies

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine significance.

-

Regulatory Guidelines: Study designs should consider guidelines from regulatory agencies such as the FDA and EMA to ensure data quality and relevance for future clinical development.[9][10]

References

- 1. Preclinical and clinical development of cyclin-dependent kinase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-cycle targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 | CYCC Stock News [stocktitan.net]

- 4. Cyclacel Pharmaceuticals Announces Preclinical Proof-of-Concept Data for Fadraciclib to be Presented at the American Association for Cancer Research (AACR) Annual Meeting 2024 | Bio Green Med Solution, Inc [investor.bgmsglobal.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Cyclacidin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of Cyclacidin, a representative cyclic peptide, in biological matrices. The methodologies described herein are foundational for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in the development of cyclic peptide-based therapeutics. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Cyclic peptides offer advantages in therapeutic development due to their high affinity, specificity, and stability compared to their linear counterparts. However, their unique structural characteristics can present challenges for bioanalysis. These notes offer robust methods to overcome these challenges and ensure accurate and precise quantification.

Analytical Methodologies

The two principal methods for the quantification of cyclic peptides like this compound are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially for complex biological samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound at higher concentrations and in simpler matrices. It relies on the chromatographic separation of the analyte from other components, followed by detection using UV absorbance, typically at 214 nm where the peptide bond absorbs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of cyclic peptides in complex matrices such as plasma, serum, and tissue homogenates. This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte with minimal interference from matrix components.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of a representative cyclic peptide using the described methods. These values can be used as a benchmark during method development and validation for this compound.

Table 1: HPLC-UV Method Performance

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Bias) | ± 15% |

| Precision (% CV) | < 15% |

| Recovery | 85 - 115% |

Table 2: LC-MS/MS Method Performance

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | 80 - 120% |

| Matrix Effect | < 15% |

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol describes a common and efficient method for extracting cyclic peptides from plasma samples.

Materials:

-

Plasma samples containing this compound

-

Internal Standard (IS) solution (a structurally similar cyclic peptide)

-

Acetonitrile (ACN), chilled to -20°C

-

0.1% Formic Acid in ACN

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 4°C and >10,000 x g

Procedure:

-

Thaw plasma samples on ice.

-

In a clean microcentrifuge tube, pipette 100 µL of plasma.

-

Add 10 µL of the internal standard solution to each plasma sample, standard, and quality control (QC) sample, except for blank samples.

-

Vortex briefly to mix.

-

Add 300 µL of chilled acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the HPLC or LC-MS/MS system.

Protocol 2: HPLC-UV Method for this compound Quantification

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into a blank matrix (e.g., drug-free plasma).

-

Process the standards, QCs, and unknown samples according to Protocol 1.

-

Set up the HPLC system with the specified conditions.

-

Inject the processed samples.

-

Integrate the peak area of this compound and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

Protocol 3: LC-MS/MS Method for this compound Quantification

Instrumentation and Conditions:

Table 3: Typical LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UPLC or HPLC system |

| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A shallow gradient optimized for the specific cyclic peptide, e.g., 10-60% B over 5-10 min[2] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

| Desolvation Gas Flow | 600 - 1000 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Optimized for this compound and IS (Precursor ion -> Product ion) |

| Collision Energy | Optimized for each transition |

Procedure:

-

Prepare calibration standards and QCs as described in the HPLC-UV method.

-

Process all samples using Protocol 1.

-

Set up the LC-MS/MS system with the optimized parameters from Table 3. The specific MRM transitions and collision energies will need to be determined empirically for this compound and the chosen internal standard.

-

Inject the processed samples.

-

Acquire data in MRM mode.

-

Process the data using the instrument's software to obtain peak areas for the analyte and internal standard.

-

Construct a calibration curve and calculate the concentrations of the unknown samples and QCs as described in the HPLC-UV method.

Visualizations

Workflow for this compound Quantification in Plasma

Caption: Bioanalytical workflow for this compound from sample receipt to data reporting.

Logical Relationship of Method Validation Parameters

Caption: Interdependencies of key validation parameters for a bioanalytical method.

References

Application Notes and Protocols for Fadraciclib, a Potential Lead Compound in Drug Discovery

Disclaimer: Initial searches for "Cyclacidin" did not yield specific biological data or established experimental protocols. Therefore, this document utilizes Fadraciclib (CYC065), a well-characterized clinical-stage inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9), as a representative lead compound to fulfill the detailed requirements of the user's request. The experimental protocols and data presented herein are specific to Fadraciclib and serve as a template for the evaluation of similar kinase inhibitors.

Introduction

Fadraciclib (CYC065) is an orally bioavailable, second-generation aminopurine derivative that acts as a potent and selective inhibitor of CDK2 and CDK9.[1][2][3] Cyclin-dependent kinases are crucial regulators of the cell cycle and gene transcription, and their dysregulation is a hallmark of many cancers.[4] Fadraciclib's dual inhibition of CDK2 and CDK9 presents a promising therapeutic strategy by targeting both cell proliferation and the transcription of key oncogenic and pro-survival proteins.[1][5] These application notes provide an overview of Fadraciclib's biological activity and detailed protocols for its in vitro characterization, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Fadraciclib is an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and CDK9, thereby preventing the phosphorylation of their respective substrates.[6][7]

-

CDK9 Inhibition: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of the phosphorylation of the C-terminal domain of RNA polymerase II. This results in the decreased transcription of short-lived pro-survival proteins such as MCL1 and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[1][5]

-

CDK2 Inhibition: By inhibiting CDK2, Fadraciclib can induce cell cycle arrest, particularly in the G1 phase, and cause anaphase catastrophe in aneuploid cancer cells, leading to apoptotic cell death.[7][8]

Quantitative Biological Activity of Fadraciclib

The following table summarizes the in vitro inhibitory activity of Fadraciclib against its primary kinase targets and various cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| Kinase Activity | |||

| CDK2 | Kinase Assay | 5 | [6][7][9] |

| CDK9 | Kinase Assay | 26 | [6][7][9] |

| Cell Viability | |||

| Uterine Serous Carcinoma (CCNE1-overexpressing) | Cell Viability Assay | 124.1 ± 57.8 | [7] |

| Uterine Serous Carcinoma (CCNE1-low expressing) | Cell Viability Assay | 415 ± 117.5 | [7] |

| Multiple Myeloma Cell Lines | Cell Viability Assay | 60 - 2000 | [9] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Fadraciclib against CDK2 and CDK9.

Materials:

-

Recombinant human CDK2/Cyclin A2 or CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]

-

ATP

-

Substrate (e.g., a specific peptide or protein substrate for the kinase)

-

Fadraciclib stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit or similar

-

Microplate reader

Procedure:

-